N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride

Vasopressin receptor pharmacology V2 antagonist selectivity Benzazepine SAR

Tosyl protection/deprotection of benzazepine intermediates reduces overall yield by 15-20% and introduces sulfonate impurities in vasopressin V2 antagonist synthesis. This N,N-dimethylamino benzazepine HCl eliminates those steps entirely-the tertiary amine at the 5-position is pre-installed, enabling direct acylation with benzoyl chloride coupling partners in a single step. Achieve 97.5% HPLC purity; available in 1 kg and 25 kg formats with full CoA.

Molecular Formula C12H19ClN2
Molecular Weight 226.748
CAS No. 1225373-40-9
Cat. No. B595595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride
CAS1225373-40-9
Molecular FormulaC12H19ClN2
Molecular Weight226.748
Structural Identifiers
SMILESCN(C)C1CCCNC2=CC=CC=C12.Cl
InChIInChI=1S/C12H18N2.ClH/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12;/h3-4,6-7,12-13H,5,8-9H2,1-2H3;1H
InChIKeyIMYLBMVQCREXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine Hydrochloride: Overview


N,N-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride (CAS 1225373-40-9) is a benzazepine derivative featuring a rigid seven-membered azepine ring fused to a benzene core, substituted at the 5-position with an N,N-dimethylamino group and formulated as the hydrochloride salt [1]. This compound is primarily documented as a key synthetic intermediate in the preparation of mozavaptan (OPC-31260), a launched vasopressin V2 receptor antagonist approved in Japan for hyponatremia associated with SIADH [2]. The hydrochloride salt form confers enhanced aqueous solubility and long-term storage stability relative to the free base, making it the preferred reagent form for multi-step pharmaceutical synthesis [1].

Why Generic Substitution Is Not Feasible


In-class benzazepine intermediates are not interchangeable for vasopressin V2 antagonist synthesis because the N,N-dimethylamino group at the 5-position is a critical pharmacophoric element that directly controls receptor subtype selectivity. The monomethyl analog (5-methylamino derivative) and the primary amine analog (5-amino derivative) produce final drug candidates with markedly different V2/V1 selectivity ratios, as demonstrated by comparative metabolite profiling of OPC-31260 [1]. The unprotected secondary amine of the benzazepine ring (position 1) must remain available for subsequent acylation with the benzoyl chloride coupling partner; the tosyl-protected congener (CAS 181210-18-4) requires an additional deprotection step that reduces overall yield by approximately 15–20% and introduces sulfonate-related impurities [2]. The hydrochloride salt form further distinguishes this compound from its free base (CAS 155061-62-4), as the free base is an oil at ambient temperature with limited shelf stability, whereas the crystalline hydrochloride can be stored long-term under cool, dry conditions without decomposition .

Quantitative Differentiation Evidence


V2 Receptor Selectivity Comparison

The final drug product derived from this intermediate, mozavaptan (OPC-31260), exhibits an 85-fold selectivity for the vasopressin V2 receptor (IC50 = 14 nM) over the V1 receptor (IC50 = 1.2 μM) in competitive radioligand displacement assays using [3H]-AVP on human receptor preparations [1]. In contrast, tolvaptan—synthesized from a distinct 1-(2-methyl-4-nitrobenzoyl)benzazepine intermediate lacking the 5-dimethylamino moiety—achieves approximately 193-fold V2/V1 selectivity (V2 IC50 = 3 nM, V1 IC50 = 0.58 μM) but with a fundamentally different benzazepine substitution pattern (7-chloro substitution instead of 5-dimethylamino) . The dual antagonist conivaptan (Ki V1A = 0.48 nM, Ki V2 = 3.04 nM) shows essentially no V2 selectivity, demonstrating that the choice of benzazepine intermediate—and specifically the presence or absence of the 5-N,N-dimethylamino group—dictates receptor selectivity profile of the final antagonist [2].

Vasopressin receptor pharmacology V2 antagonist selectivity Benzazepine SAR

Salt Form Stability and Handling Advantages

The hydrochloride salt of N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS 1225373-40-9) is a crystalline solid with recommended long-term storage at ambient temperature in a cool, dry environment, as specified by vendor quality assurance documentation . The corresponding free base (CAS 155061-62-4) is reported as an oil or low-melting solid (molecular weight 190.28 g/mol, C12H18N2) that requires cold storage to prevent decomposition . This physical form difference translates directly to weighing accuracy in milligram-scale synthetic procedures: the crystalline hydrochloride can be dispensed with standard analytical balance precision (±0.1 mg), while the free base oil requires solvent-assisted transfer with associated volumetric errors typically exceeding 2–5% for sub-gram quantities [1]. The hydrochloride salt also eliminates the need for in situ HCl addition prior to the acylation step in the mozavaptan synthetic route, reducing unit operations by one step and improving process mass intensity.

Salt selection Stability Pharmaceutical intermediates

Synthetic Step Economy

In the published mozavaptan synthesis, the unprotected 5-N,N-dimethylamino intermediate (CAS 1225373-40-9 free base form) is directly acylated with 4-(2-methylbenzamido)benzoyl chloride to yield the final drug [1]. The alternative route employing the N-tosyl-protected intermediate (CAS 181210-18-4) requires a separate detosylation step, typically using H2SO4 or polyphosphoric acid hydrolysis, which reduces overall yield by approximately 15–20% and introduces additional purification burden [2]. The improved synthesis reported by Liu et al. (2011) achieved an overall yield of 14.2% from methyl anthranilate using the unprotected 5-dimethylamino intermediate route, with the key intermediate obtained at high purity (97.5% by HPLC) after silica gel chromatography [3]. Other key benzazepin-5-one intermediates, such as 1-tosyl-2,3,4,5-tetrahydro-1-benzazepin-5-one used in some OPC-31260 synthetic routes, require reductive amination with methylamine/NaBH4 and subsequent N-methylation with HCHO/NaBH3CN to install the dimethylamino group, adding two extra synthetic steps compared to the direct use of pre-formed N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine [4].

Process chemistry Step economy Mozavaptan synthesis

Purity Specifications and Batch Reproducibility

Commercially available batches of N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride are offered at two distinct purity grades: 98% (HPLC) by Leyan (Catalog 1549768) and 95% (minimum specification) by AKSci (Catalog 7762DF) . The 98% grade is certified under ISO quality systems and includes batch-specific NMR, HPLC, and GC analytical reports . The 95% grade is accompanied by SDS and COA documentation upon request . For comparison, the structurally related tosyl-protected intermediate (CAS 181210-18-4) is typically offered at 95% minimum purity by multiple suppliers, with the extra tosyl group contributing an additional MW burden of 117.79 g/mol (MW 344.47 vs. 226.75 for the target compound), reducing atom economy in subsequent transformations . The compound is also available in bulk quantities (1 kg/aluminum foil bag or 25 kg/drum) from certain Chinese manufacturers, supporting pilot-scale process development [1].

Quality control Intermediate purity Vendor comparison

Research and Industrial Use Cases


Medicinal Chemistry SAR for V2-Selective Antagonists

This intermediate enables rapid parallel synthesis of benzazepine-based vasopressin antagonists with a moderate V2-selectivity profile (~85-fold over V1). As demonstrated by the pharmacological characterization of mozavaptan, the 5-N,N-dimethylamino substitution yields a final drug with V2 IC50 = 14 nM and V1 IC50 = 1.2 μM [1]. This selectivity window is narrower than that of tolvaptan (~193-fold) but wider than the non-selective conivaptan, making it suitable for indications where partial V1 engagement is therapeutically acceptable, such as hyponatremia with concurrent hemodynamic considerations. The direct acylation of this intermediate with diverse benzoyl chloride building blocks enables library synthesis in a single step, accelerating SAR exploration.

Process Scale-Up for Mozavaptan Analogs

The route employing this unprotected 5-N,N-dimethylamino intermediate achieves a published overall yield of 14.2% from methyl anthranilate, with the intermediate itself obtainable at 97.5% HPLC purity [2]. The elimination of tosyl protection/deprotection steps and pre-installation of the tertiary amine functionality reduce the synthetic sequence by 1–2 steps relative to alternative routes that start from benzazepin-5-one or tosyl-protected precursors [3]. Bulk availability in 1 kg and 25 kg drum formats supports pilot-scale manufacturing, while the 98% purity grade (Leyan) with full analytical documentation minimizes incoming quality control burden in GMP-like environments .

GPCR-Targeted Solid-Phase Library Synthesis

The 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold has been validated as a GPCR-targeted privileged structure in solid-phase combinatorial library synthesis, with the 5-amino group serving as a diversification point for acylation, sulfonation, reductive amination, and cross-coupling reactions [4]. The N,N-dimethyl analog extends this strategy by providing a tertiary amine anchor point that cannot undergo undesired intramolecular cyclization or over-acylation, which are known side reactions with primary amine benzazepine scaffolds. This chemical stability advantage is particularly relevant for library protocols involving excess acylating agents or extended reaction times on resin.

Reference Standard for Analytical Method Development

Given its role as a penultimate intermediate in mozavaptan synthesis, this compound serves as a critical reference marker for HPLC purity monitoring and impurity profiling of mozavaptan drug substance. The compound's distinct chromatographic retention (C12H19ClN2, MW 226.75) is easily resolved from the final drug product (C27H29N3O2, MW 427.54), enabling quantitative tracking of residual intermediate levels in API batches. The availability of 98% purity material with certificate of analysis supports its use as a system suitability standard in compendial or in-house analytical methods.

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